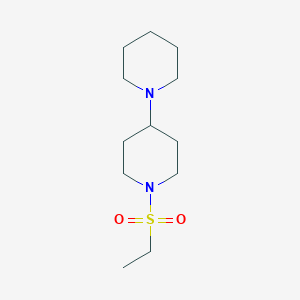
1'-(Ethylsulfonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Ethylsulfonyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of one of the piperidine rings. Bipiperidines are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Ethylsulfonyl)-1,4’-bipiperidine typically involves the reaction of 1,4’-bipiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,4’-bipiperidine+ethylsulfonyl chloride→1’-(Ethylsulfonyl)-1,4’-bipiperidine+HCl
Industrial Production Methods: Industrial production of 1’-(Ethylsulfonyl)-1,4’-bipiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-(Ethylsulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent bipiperidine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 1,4’-bipiperidine.
Substitution: Various substituted bipiperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(Ethylsulfonyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(Ethylsulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bipiperidine structure allows for binding to receptor sites, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
1’-(Ethylsulfonyl)-1,4’-bipiperidine can be compared with other bipiperidine derivatives such as:
1’-(Methylsulfonyl)-1,4’-bipiperidine: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
1’-(Phenylsulfonyl)-1,4’-bipiperidine: Contains a phenylsulfonyl group, leading to different steric and electronic properties.
1’-(Isopropylsulfonyl)-1,4’-bipiperidine: The isopropylsulfonyl group introduces bulkier substituents, affecting its reactivity and binding affinity.
The uniqueness of 1’-(Ethylsulfonyl)-1,4’-bipiperidine lies in its balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H24N2O2S |
|---|---|
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C12H24N2O2S/c1-2-17(15,16)14-10-6-12(7-11-14)13-8-4-3-5-9-13/h12H,2-11H2,1H3 |
InChI Key |
BQDABACPXLWPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide](/img/structure/B10880514.png)
![2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10880524.png)

![N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine](/img/structure/B10880538.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B10880542.png)
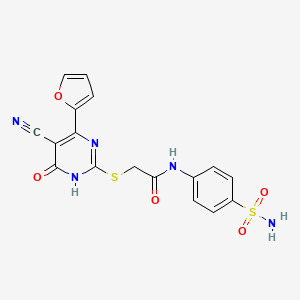
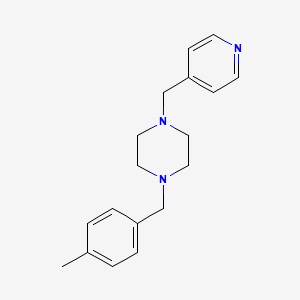
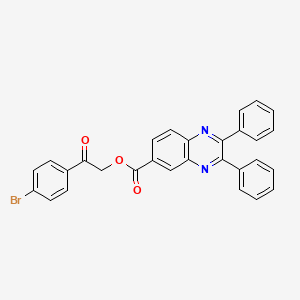
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine](/img/structure/B10880557.png)

![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880580.png)
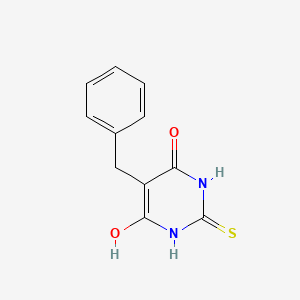
![4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B10880588.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B10880599.png)
